

In-depth Technical Guide: N-(5-Chloro-6-methylpyridin-2-yl)acetamide

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Compound of Interest

Compound Name: *N*-(5-Chloro-6-methylpyridin-2-yl)acetamide

Cat. No.: B061572

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Chemical Identifier

A definitive CAS (Chemical Abstracts Service) number for the compound **N-(5-Chloro-6-methylpyridin-2-yl)acetamide** could not be located in publicly available chemical databases. Extensive searches have yielded information on structurally similar compounds, but not an exact match for the requested molecule. This suggests that the compound may be novel, not widely studied, or indexed under a different systematic name.

Without a specific CAS number, the retrieval of detailed, verified technical data such as experimental protocols, quantitative data, and associated signaling pathways for this exact compound is not feasible. The information presented herein is based on general principles of related chemical structures and should be interpreted with caution. Further empirical investigation would be necessary to characterize **N-(5-Chloro-6-methylpyridin-2-yl)acetamide**.

Physicochemical Properties (Predicted)

Quantitative data for **N-(5-Chloro-6-methylpyridin-2-yl)acetamide** is not available. The following table presents predicted properties based on its chemical structure, which should be confirmed through experimental analysis.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₉ ClN ₂ O	Prediction of lipophilicity
Molecular Weight	184.63 g/mol	
XLogP3	1.8	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	1	
Exact Mass	184.04034 g/mol	
Monoisotopic Mass	184.04034 g/mol	
Topological Polar Surface Area	49.8 Å ²	
Heavy Atom Count	12	
Complexity	204	

Potential Synthesis Pathway

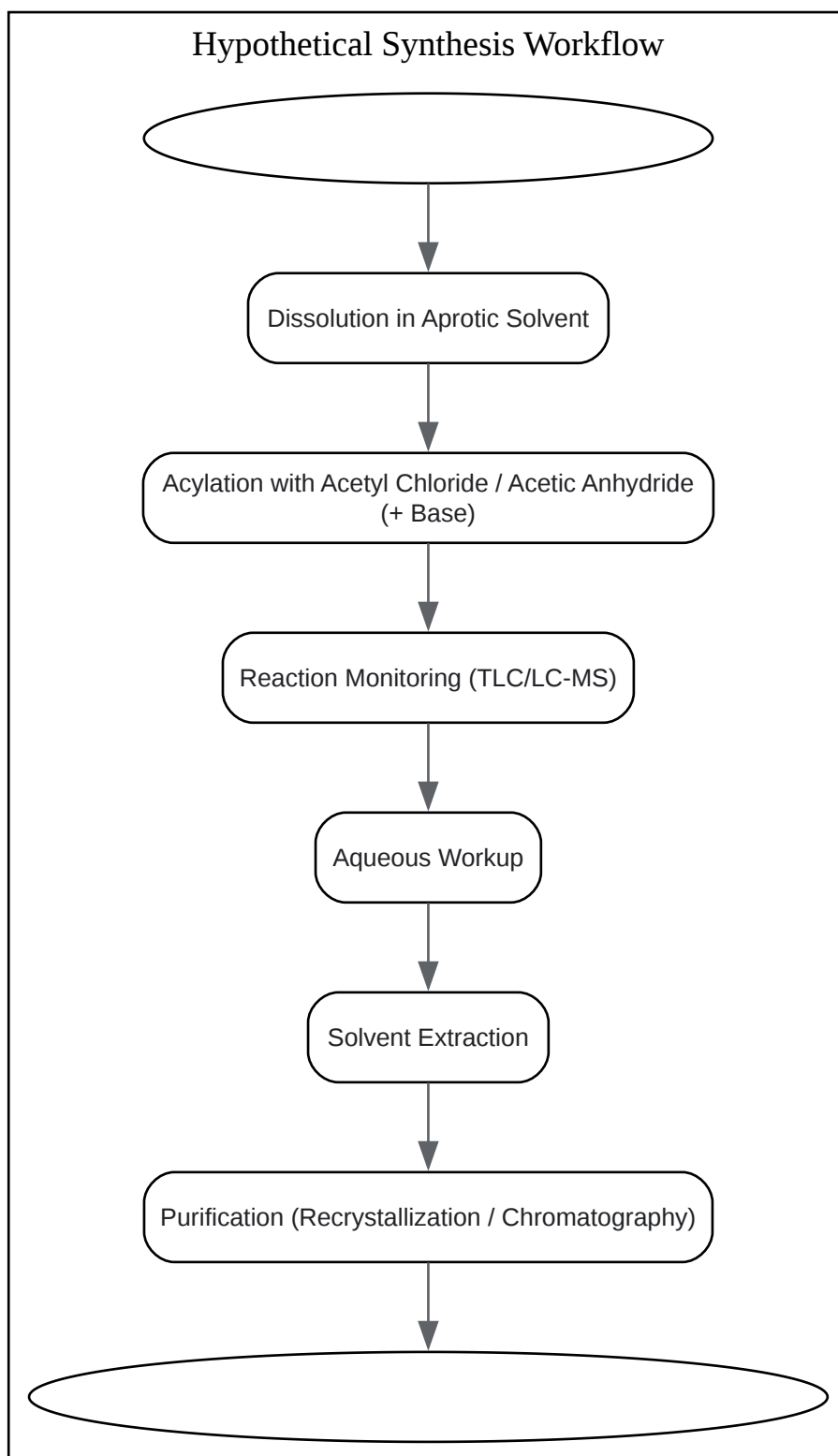
A plausible synthetic route for **N-(5-Chloro-6-methylpyridin-2-yl)acetamide** would likely involve the acylation of 2-amino-5-chloro-6-methylpyridine. This is a common method for the formation of acetamides.

Hypothetical Experimental Protocol:

- **Dissolution:** Dissolve 2-amino-5-chloro-6-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- **Acylation:** Add acetyl chloride or acetic anhydride to the solution, possibly in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Workup: Upon completion, quench the reaction with water or a mild aqueous base.
- Extraction: Extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by recrystallization or column chromatography to obtain the final **N-(5-Chloro-6-methylpyridin-2-yl)acetamide**.

Workflow Diagram:



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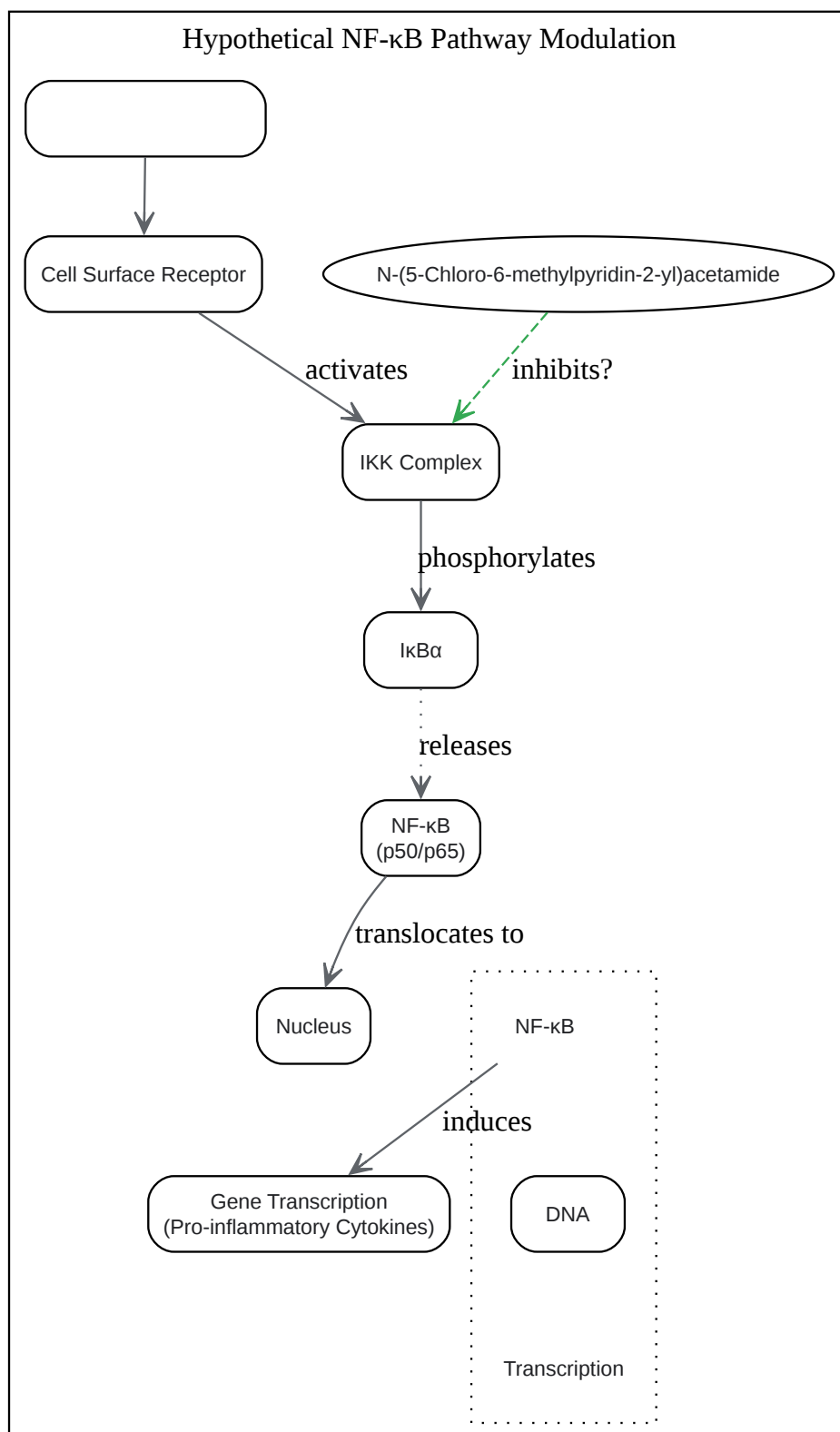
Caption: Hypothetical synthesis workflow for **N-(5-Chloro-6-methylpyridin-2-yl)acetamide**.

Potential Biological Activity and Signaling Pathways

Given the structural motifs present in **N-(5-Chloro-6-methylpyridin-2-yl)acetamide** (a substituted pyridine ring and an acetamide group), it is plausible that this compound could interact with various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. Without experimental data, any discussion of signaling pathways remains speculative.

Hypothetical Signaling Pathway Interaction:

If this compound were to exhibit anti-inflammatory properties, for example, it might modulate pathways such as the NF- κ B signaling cascade.



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Caption: Hypothetical modulation of the NF- κ B signaling pathway.

Conclusion and Future Directions

N-(5-Chloro-6-methylpyridin-2-yl)acetamide is a compound for which detailed technical information is not readily available in the public domain. The information provided in this guide is based on predictions and analogies to similar chemical structures. To fully characterize this compound, the following steps are recommended for researchers and drug development professionals:

- **Confirmation of Structure and Purity:** Perform synthesis and confirm the chemical structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.
- **CAS Number Registration:** If the compound is novel, register it with the Chemical Abstracts Service to obtain a CAS number.
- **Physicochemical Characterization:** Experimentally determine key physicochemical properties.
- **Biological Screening:** Conduct a broad range of in vitro and in vivo assays to determine its biological activity and potential therapeutic applications.
- **Mechanism of Action Studies:** If biological activity is observed, elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

This systematic approach will be crucial in uncovering the potential of **N-(5-Chloro-6-methylpyridin-2-yl)acetamide** for scientific research and drug development.

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